Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), displaying higher selectivity for ENT2 over ENT1. [] Research on FPMINT analogs explored structure-activity relationships, focusing on modifications to the naphthalene and fluorophenyl moieties to understand their impact on ENT inhibition. []
Compound Description: This compound utilizes an intramolecular C—H⋯O hydrogen bond to stabilize its conformation. The 2-chlorobenzyl group exhibits rotational disorder. []
Compound Description: JNJ-42226314 acts as a reversible, selective, and potent monoacylglycerol lipase (MAGL) inhibitor. [] This compound competitively inhibits MAGL, leading to elevated levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), the primary endogenous agonist of cannabinoid receptors CB1 and CB2. [] JNJ-42226314 shows promising results in rodent models of inflammatory and neuropathic pain. []
Compound Description: WAY-207024 is a potent gonadotropin-releasing hormone receptor (GnRH-R) antagonist demonstrating good oral bioavailability and effectively reducing rat plasma luteinizing hormone (LH) levels. [] It was developed by modifying a highly insoluble lead compound, improving its pharmaceutical properties while retaining GnRH antagonist activity. []
Compound Description: LDK1229 is a novel cannabinoid CB1 receptor inverse agonist derived from the benzhydryl piperazine class. [] It demonstrates high selectivity for CB1 over CB2 receptors and exhibits comparable efficacy to SR141716A in antagonizing the basal G protein coupling activity of CB1. [] Despite a distinct benzhydryl piperazine scaffold compared to first-generation CB1 inverse agonists, LDK1229 exhibits similar receptor interactions, suggesting potential for developing peripherally active CB1 inverse agonists with reduced side effects. []
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])
Compound Description: S 18126 exhibits high selectivity for dopamine D4 receptors compared to other dopamine receptor subtypes (D1, D2, D3, and D5), demonstrating potent antagonist activity. [] Despite its in vitro selectivity, in vivo studies revealed potential residual antagonist actions at D2/D3 receptors at higher doses. []
Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently undergoing clinical trials for treating idiopathic pulmonary fibrosis. [] It was developed by structurally modifying a known autotaxin inhibitor to enhance its pharmacokinetic properties, attenuate hERG inhibition, and remove CYP3A4 time-dependent inhibition. [] GLPG1690 effectively reduces plasma LPA levels and demonstrates efficacy in a bleomycin-induced pulmonary fibrosis model in mice. []
Compound Description: This compound is a Prottremin derivative synthesized via an epoxide ring-opening reaction with 1-(4-isopropylbenzyl)piperazine. []
Compound Description: This group encompasses a series of compounds aimed at improving the metabolic stability and DAT affinity of the atypical DAT inhibitor, JJC8-091 (3b). [] Replacing the piperazine in JJC8-091 with either a homopiperazine or piperidine ring system yielded compounds with favorable DAT affinity (Ki range = 3-382 nM), with piperidine analogs showing enhanced metabolic stability. [] Compound 12b, a member of this series, displayed negligible locomotor activity in mice and showed an atypical DAT inhibitor profile in molecular modeling. []
Compound Description: This compound's crystal structure reveals a V-shaped conformation stabilized by an intramolecular O—H⋯N hydrogen bond forming an S(6) ring motif. []
Compound Description: This series of benzimidazole derivatives shows promising urease inhibitory activity, with IC50 values ranging from 3.06 to 4.40 µM, surpassing the potency of standard inhibitors thiourea and hydroxyurea. [] Notably, compounds 10Ɣ-1 and 10α-1 exhibited the highest potency with IC50 values of 3.06 and 3.13 µM, respectively. [] Cytotoxicity studies on the NIH-3T3 cell line indicated favorable safety profiles with IC50 values exceeding 50 µM. []
Crystalline hydrochloride salt of (1-(4-fluorophenyl)-1h-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone
Compound Description: This compound is patented for its potential in treating pain, metabolic disorders (including obesity, hyperphagia, and diabetes), and diseases associated with pain. []
Compound Description: This series of benzoxazoles, incorporating piperazine and fluorine moieties, was designed as potential anticancer agents. [] Evaluation against human A-549 lung carcinoma cells and non-cancer HepaRG hepatocytes revealed promising anticancer activity for some compounds and lung cancer selectivity for two intermediates at lower concentrations. []
Compound Description: This compound’s crystal structure reveals an E conformation for the C=C double bond and a chair conformation for the piperazine ring. []
Compound Description: BMS-354825 is a dual Src/Abl kinase inhibitor identified through a study on substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides. [] This compound exhibits potent antiproliferative activity against various hematological and solid tumor cell lines. [] In vivo studies using a K562 xenograft model of chronic myelogenous leukemia (CML) demonstrated significant oral activity, achieving complete tumor regressions with low toxicity profiles at different doses. []
Compound Description: This compound is a nonpeptidomimetic antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cIAP1 and XIAP. [] Developed through fragment screening and structure-based optimization, it exhibits low nanomolar potency against both targets. [] Notably, this compound demonstrated a balanced cIAP-XIAP profile compared to previously developed peptidomimetic IAP antagonists, which primarily targeted cIAP. [] Its improved metabolic stability and cardiac safety profile led to its development as a clinical candidate (ASTX660) currently undergoing phase 1/2 clinical trials for cancer treatment. []
Compound Description: This compound is the hydrochloride salt of the amine 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. [] Structural comparisons have been made between this compound and its fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate. []
Compound Description: SN79 acts as a potential cocaine antagonist, exhibiting nanomolar affinity for sigma (σ) receptors and notable affinity for 5-HT2 receptors and monoamine transporters. [] Preclinical studies in rodents demonstrated SN79's efficacy in attenuating cocaine-induced convulsions, locomotor activity, and the development of sensitized responses to repeated cocaine exposure. [] Despite its promising cocaine antagonist properties, SN79 also induced sedation and motor incoordination at higher doses, effects that diminished with repeated administration. []
Compound Description: This series of compounds, synthesized by incorporating fluorine into a thieno[2,3-d]pyrimidin-4(3H)-one scaffold, exhibited increased bactericidal activity compared to their non-fluorinated counterparts. [] Notably, the 2-(n-heptyl)amino derivative displayed the highest potency, achieving 90% inhibition against cotton Fusarium wilt. []
Compound Description: K-604 is a potent, water-soluble acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitor exhibiting 229-fold selectivity over ACAT-2. [] Developed by inserting a piperazine unit into the linker region of a previously discovered ACAT inhibitor, K-604 demonstrated significantly improved aqueous solubility and oral absorption. [] Its potent ACAT-1 inhibitory activity and favorable pharmacokinetic profile led to its selection as a clinical candidate for treating diseases associated with ACAT-1 overexpression. []
N′-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones
Compound Description: These series of compounds, featuring acetohydrazide and 1,3,4-oxadiazole derivatives of a 3-nitroimidazo[1,2-b]pyridazine scaffold, were synthesized and evaluated for their antimicrobial activity. [] Several compounds exhibited potent activity against Escherichia coli, Bacillus cereus, and Candida albicans. [] Molecular docking studies with BAX protein revealed strong binding affinities for compounds 4e, 4a, 3e, and 3a (-8.0, -7.5, -7.0, and -6.9 Kcal/mol, respectively). []
1-(4-methyl-piperazin-1-yl)isoquinolines with a heterocyclic substituent at the C-3 position
Compound Description: This group of compounds comprises 1-(4-methylpiperazin-1-yl)isoquinolines with different heterocyclic substituents at the C-3 position, including 2-methylthiazol-4-yl, 2-phenylthiazol-4-yl, 2-(pyridin-4-yl)thiazol-4-yl, imidazo[2,1-b]thiazol-6-yl, quinoxalin-2-yl, and 6,7-dimethylquinoxalin-2-yl. [] In vitro anticancer activity screening revealed that derivatives with 2-phenylthiazol-4-yl, quinoxalin-2-yl, and 6,7-dimethylquinoxalin-2-yl substituents exhibited the highest potency, while the 2-methylthiazol-4-yl derivative showed minimal cytotoxicity. []
Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist developed through the optimization of a previously discovered series of fused azadecalin GR antagonists. [] This compound displays high selectivity for GR and is currently under evaluation in phase 2 clinical trials for patients with Cushing's syndrome. []
Compound Description: This series of compounds was designed, synthesized, and characterized for their biological activity. [] Molecular docking studies using the crystal structure of Ribonucleotide Reductase provided insights into their binding modes and orientations within the active site of the target receptor. [] Antimicrobial assessments revealed that compound 14 exhibited notable activity against Bacillus cereus, while compounds 17 and 18 showed significant activity against Klebsiella pneumoniae. [] Compounds 17, 18, and 19 displayed considerable antifungal activity, with compound 19 exhibiting excellent potency against Candida albicans and Aspergillus niger. [] Notably, bromo-substituted phenyl groups at the C-2 and C-6 positions of the piperidine ring correlated with enhanced antibacterial activity against K. pneumoniae and B. cereus. []
Compound Description: This compound's crystal structure analysis revealed a triclinic crystal system with the space group P-1. []
methanone derivatives
Compound Description: This series comprises four compounds: 4-(methoxyphenyl)-piperazin-1-yl](thieno[2,3-c]pyridin-5-yl)methanone (1), 4-(fluorophenyl)-piperazin-1-yl](thieno[2,3-c]pyridin-5- yl)methanone (2), 4-(methylphenyl)-piperazin-1-yl](thieno[2,3-c]pyridin-5-yl)methanone (3), and 4-(3,4- dimethylphenyl)-piperazin-1-yl](thieno[2,3-c]pyridin-5-yl)methanone (4). [] Single crystal X-ray diffraction was used to determine the molecular and crystal structures of these compounds, revealing various intermolecular interactions contributing to their supramolecular architectures. []
Relevance: Both methanone derivatives and (4-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone share a substituted piperazine ring connected to an aromatic system. This structural similarity highlights the importance of this motif in drug design. Despite their different core structures, exploring potential similarities in their pharmacological profiles and structure-activity relationships could provide valuable insights.
Compound Description: FMPD is a potential novel antipsychotic with high affinity for dopamine D2 (Ki = 6.3 nM), 5-HT2A (Ki = 7.3 nM), and 5-HT6 (Ki = 8.0 nM) receptors. [] It displays a lower affinity for histamine H1 (Ki = 30 nM) and 5-HT2C (Ki = 102 nM) receptors compared to olanzapine. [] Preclinical studies in rodents demonstrated its potential efficacy in treating schizophrenia and bipolar mania with a lower risk of extrapyramidal symptoms, prolactin elevation, and weight gain. []
Compound Description: The crystal structure of this compound reveals an E conformation for the ethene bond and a chair conformation for the piperazine ring. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.